3-Amino-2-Benzyl-3,4-Dihydrochinazolin-4-on

Übersicht

Beschreibung

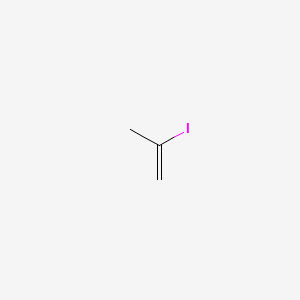

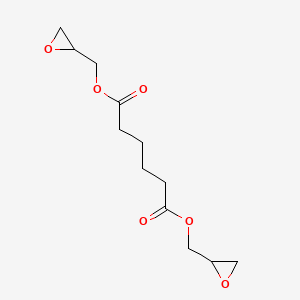

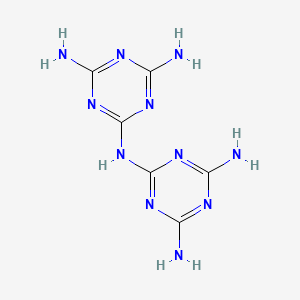

“3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .

Synthesis Analysis

A variety of methods have been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. For instance, a green synthetic protocol has been developed for the efficient preparation of these derivatives with excellent yield in aqueous media . Another method involves a one-pot three-component coupling of isatoic anhydride, amines, and aldehydes in water using magnetically recoverable Fe(3)O(4) nanoparticles .Molecular Structure Analysis

The molecular structure of “3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one” involves a quinazoline moiety substituted by an amine group . In one study, a compound with a similar structure participated in a H-bond interaction through its C=O group of the quinazoline-4(1H)-one ring with TYR151 of chain A .Chemical Reactions Analysis

Quinazolinones and quinazolines possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . These derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Physical and Chemical Properties Analysis

The molecular weight of “3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one” is 251.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 251.105862047 g/mol . The topological polar surface area is 58.7 Ų .Wissenschaftliche Forschungsanwendungen

Antitumor- und Antikrebsanwendungen

Chinazolin-4(1H)-one, einschließlich Derivate wie 3-Amino-2-Benzyl-3,4-Dihydrochinazolin-4-on, sollen Antitumor- und Antikrebswirkungen besitzen. Sie werden für ihr Potenzial untersucht, das Tumorwachstum zu hemmen und verschiedene Krebsformen zu bekämpfen .

Antioxidative Eigenschaften

Diese Verbindungen weisen auch antioxidative Eigenschaften auf, die dazu beitragen, Zellen vor oxidativem Stress zu schützen, einem Faktor, der zu chronischen Krankheiten führen kann .

Antibakterielle und antifungale Wirkungen

Die antibakterielle und antifungale Aktivität von Chinazolinonderivaten macht sie zu Kandidaten für die Entwicklung neuer antimikrobieller Medikamente zur Behandlung von Infektionen, die durch resistente Bakterien- und Pilzstämme verursacht werden .

Antiepileptische Aktivität

Chinazolinone wurden auf ihre antiepileptischen Wirkungen untersucht, die bei der Behandlung von Epilepsie und anderen Krampfanfällen hilfreich sein könnten .

5-HT-Rezeptor-Ligand

Als Liganden für 5-Hydroxytryptamin-(5-HT)-Rezeptoren können Chinazolinonderivate Anwendungen in der neurologischen Forschung und der Behandlung von Störungen im Zusammenhang mit der Serotoninregulation haben .

Zytotoxische Bewertung

Spezifische Derivate wurden einer zytotoxischen Bewertung gegenüber Krebszelllinien unterzogen, was auf ihre potenzielle Verwendung in der Krebstherapie hindeutet .

Wirkmechanismus

Quinazolinones and quinazolines have inhibitory effects on thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinase . In one study, a compound with a similar structure to “3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one” showed inhibitory effects on major pteridine reductase 1 (PTR1) .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one are not fully understood yet. It is known that quinazolinone derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Quinazolinone derivatives, such as 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one, have been found to exhibit cytotoxic effects on various types of cells . They have been shown to inhibit the growth of cancer cells, including breast, ovarian, colon, renal, and prostate cancer cells . These compounds exert their effects by influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one is not fully understood. It is known that quinazolinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one in laboratory settings are not well-documented. It is known that quinazolinone derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one at different dosages in animal models are not well-documented. It is known that quinazolinone derivatives can exhibit anti-inflammatory effects in animal models .

Metabolic Pathways

The metabolic pathways involving 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one are not well-documented. It is known that quinazolinone derivatives can interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one within cells and tissues are not well-documented. It is known that quinazolinone derivatives can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one and its effects on activity or function are not well-documented. It is known that quinazolinone derivatives can be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

3-amino-2-benzylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-18-14(10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(18)19/h1-9H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRIVXDQCGLBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340060 | |

| Record name | 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194281 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

74772-59-1 | |

| Record name | 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine, 2-methoxy-5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1618648.png)

![1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl-](/img/structure/B1618662.png)

![1,4-Benzenediamine, N,N,N',N'-tetrakis[4-(diethylamino)phenyl]-](/img/structure/B1618663.png)

![Octadecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1618664.png)